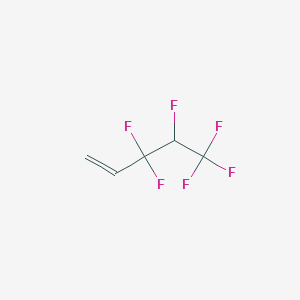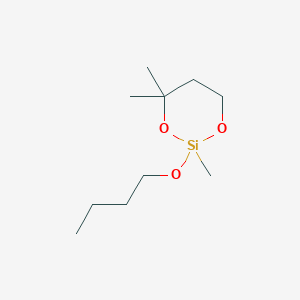
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by its unique structure, which includes a dioxasilinane ring. This compound is known for its versatility and is used in various industrial and scientific applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane typically involves the reaction of butanol with 2,4,4-trimethyl-1,3,2-dioxasilinane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .
Aplicaciones Científicas De Investigación
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane finds applications in various fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of biological systems due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism by which 2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Known for its use as a monomer in polymer synthesis.
2-Chloro-2,4,4-trimethyl-1,3,2-dioxasilinane: Used in similar applications but with different reactivity due to the presence of a chlorine atom.
Uniqueness
2-Butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane is unique due to its butoxy group, which imparts specific chemical properties that make it suitable for a wide range of applications. Its stability and reactivity are distinct compared to other similar compounds, making it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
88804-89-1 |
|---|---|
Fórmula molecular |
C10H22O3Si |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
2-butoxy-2,4,4-trimethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C10H22O3Si/c1-5-6-8-11-14(4)12-9-7-10(2,3)13-14/h5-9H2,1-4H3 |
Clave InChI |
CKGRFOAVOYTERI-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si]1(OCCC(O1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
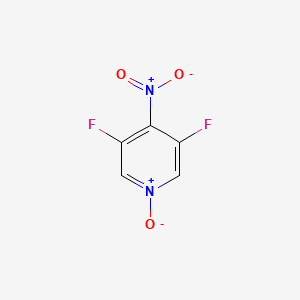
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)
![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)
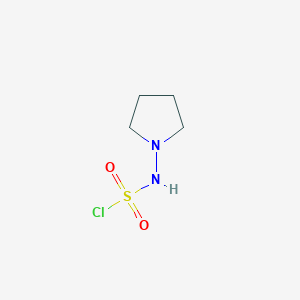

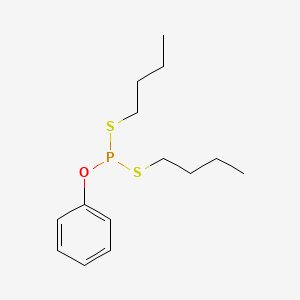
![2-[[4-Amino-6-(2-methoxyanilino)-5-nitropyrimidin-2-yl]amino]ethanol](/img/structure/B14147504.png)
![2-[(5-{1-[(3-chlorophenyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14147507.png)
![N-{4-[({1-[(4-Fluorophenyl)methyl]-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene}methyl)amino]phenyl}acetamide](/img/structure/B14147521.png)
![[5,7-bis(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](cyclopropyl)methanone](/img/structure/B14147532.png)
![Tert-butyl N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]carbamate](/img/structure/B14147540.png)
![N~1~-{(E)-[3-methoxy-4-(propan-2-yloxy)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B14147553.png)
